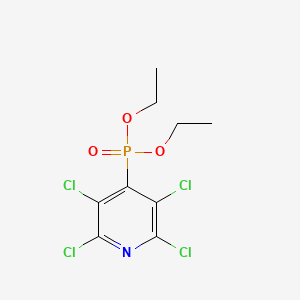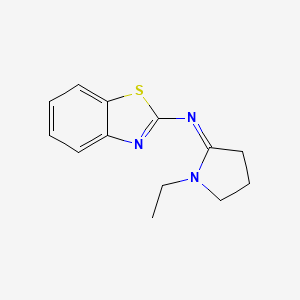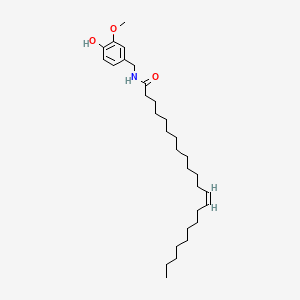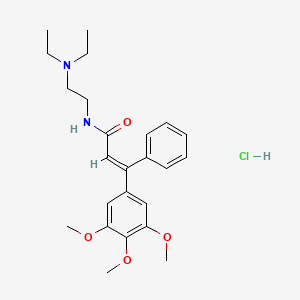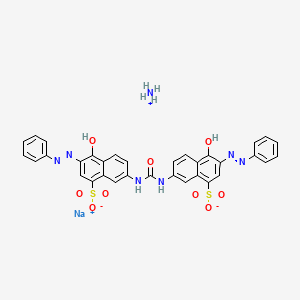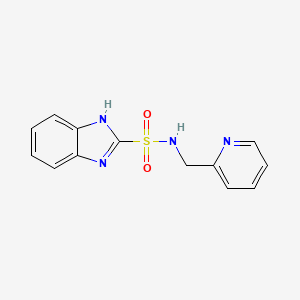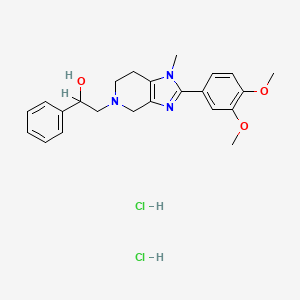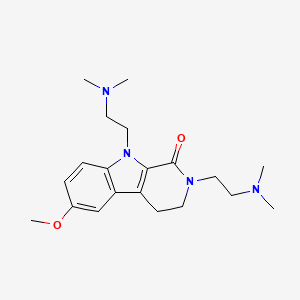
Triammonium 12-wolframophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triammonium 12-wolframophosphate is a chemical compound with the molecular formula H12N3O40PW12. It is a complex inorganic compound that contains tungsten, phosphorus, oxygen, and nitrogen atoms. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triammonium 12-wolframophosphate can be synthesized through a series of chemical reactions involving tungsten and phosphate precursors. One common method involves the reaction of ammonium tungstate with phosphoric acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. The raw materials, such as ammonium tungstate and phosphoric acid, are mixed in precise ratios and subjected to controlled temperature and pressure conditions. The resulting compound is then isolated and purified using techniques such as filtration and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Triammonium 12-wolframophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state species.
Applications De Recherche Scientifique
Triammonium 12-wolframophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in the production of advanced materials, such as catalysts and electronic components.
Mécanisme D'action
The mechanism of action of triammonium 12-wolframophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triammonium 12-molybdophosphate: Similar in structure but contains molybdenum instead of tungsten.
Triammonium 12-vanadophosphate: Contains vanadium instead of tungsten.
Triammonium 12-chromophosphate: Contains chromium instead of tungsten.
Uniqueness
Triammonium 12-wolframophosphate is unique due to its specific combination of tungsten and phosphate, which imparts distinct chemical and physical properties. Its high stability and catalytic activity make it particularly valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
12026-93-6 |
|---|---|
Formule moléculaire |
H12N3O40PW12 |
Poids moléculaire |
2931.1 g/mol |
Nom IUPAC |
triazanium;trioxotungsten;phosphate |
InChI |
InChI=1S/3H3N.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1H3;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
Clé InChI |
IJRANYBINFUJGF-UHFFFAOYSA-N |
SMILES canonique |
[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


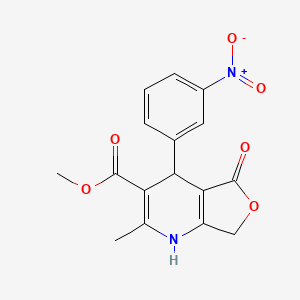
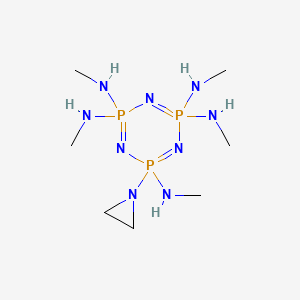
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
